![molecular formula C17H18BrNO3 B270834 6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270834.png)
6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has been widely studied in scientific research. This compound is known for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.
Wirkmechanismus
The mechanism of action of 6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors. In addition, it has been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One area of interest is the development of new derivatives of this compound that may exhibit even greater antitumor activity. Additionally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its effectiveness against cancer. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in other fields, such as antibacterial and antifungal therapy.
Synthesemethoden
The synthesis of 6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves several steps. The process begins with the reaction of 3,5-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 6-bromo-3-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-7-one to form the desired product.
Wissenschaftliche Forschungsanwendungen
6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Produktname |
6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Molekularformel |
C17H18BrNO3 |
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
2-bromo-N-(3,5-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H18BrNO3/c1-7-3-8(2)5-9(4-7)19-16(20)12-10-6-11-13(12)17(21)22-15(11)14(10)18/h3-5,10-15H,6H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
DRFLLNFZSRTEEU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



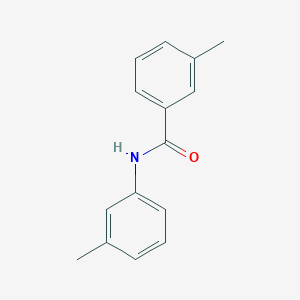
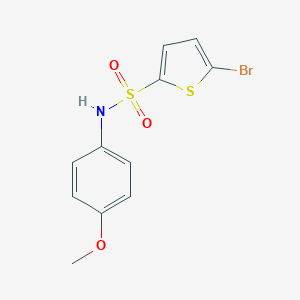
![1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)
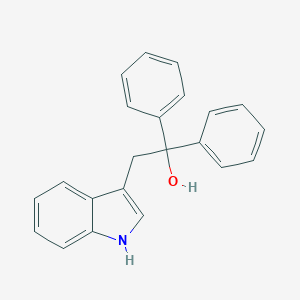
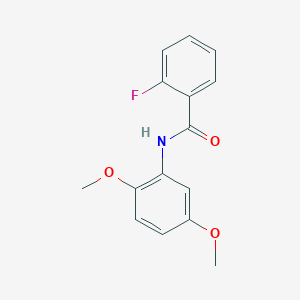

![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide](/img/structure/B270766.png)
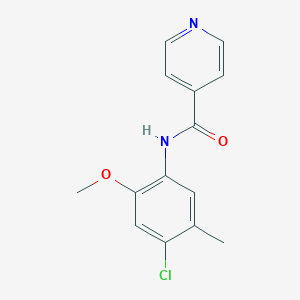
![N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide](/img/structure/B270771.png)
![2-Amino-4-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B270781.png)
![methyl 3-[({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)({1-ethyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B270782.png)
![Ethyl 2-[({[4-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-3-yl]carbonyl}carbamothioyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B270784.png)

![N-(4-bromophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B270788.png)